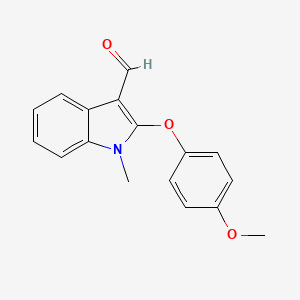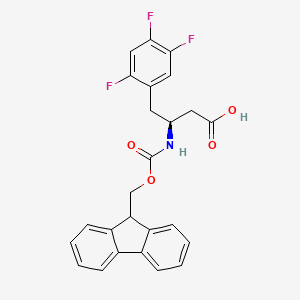
2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde, or 2-MPMICA, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a type of carbaldehyde, a class of compounds that are characterized by a carbonyl group attached to an aldehyde. 2-MPMICA is a relatively new compound that has been the subject of numerous studies in recent years.
Scientific Research Applications
Nucleophilic Substitution Reactions and Derivatives Formation:
- 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde has been used as a versatile electrophile in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives. This reactivity is significant for the preparation of novel pyrimido[1,2-a]indole derivatives and other 2-substituted indole-3-carbaldehydes, showcasing its utility as a building block in indole chemistry (Yamada et al., 2009) (Yamada et al., 2012).
Synthesis of Furan Derivatives
2. The compound has been used in the synthesis of furano[2,3-g]indoles. The process involves alkylation at the phenolic OH group with α-haloketones followed by cyclization to give N-tosylated furano[2,3-g]indoles, indicating its utility in constructing complex heterocyclic structures (Pchalek et al., 2021).
Exploration in Pharmacological Research
3. The compound has been explored for its pharmacological potential. For instance, it was designed as a potential dopamine D2 receptor agonist with antioxidant activity for the treatment of Parkinson’s disease. Although it showed no affinity to the dopamine D2 receptor, its potent antioxidant properties were noted, highlighting its potential in therapeutic applications (Kaczor et al., 2021).
Characterization and Synthetic Applications
4. The compound's utility in the Maillard reaction for the synthesis of various derivatives, including 6-methoxy-tetrahydro-β-carboline derivatives, has been studied. The reaction conditions were optimized for catalyst loading, temperature, and time, showcasing its importance in synthesizing and characterizing complex molecules (Goh et al., 2015).
Crystallography and Molecular Structure
5. The crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde was studied, showing a significant dihedral angle between the indole and the 4-methoxyphenyl ring systems. This structural information is essential for understanding the compound's physical properties and interactions, further supporting its application in scientific research (Sonar et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been reported to target dihydrofolate reductase in both humans and yeast .
Biochemical Pathways
Given the potential targets mentioned above, it could be involved in pathways related to folate metabolism .
Result of Action
If it indeed targets dihydrofolate reductase as suggested by the action of similar compounds , it could potentially inhibit the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. This could lead to a decrease in DNA synthesis and cell proliferation.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)21-13-9-7-12(20-2)8-10-13/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYHKJVBJGHNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200848 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
338416-68-5 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)









